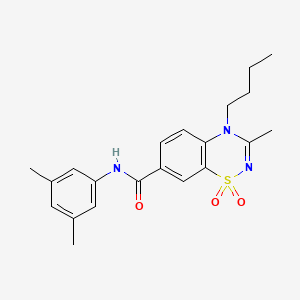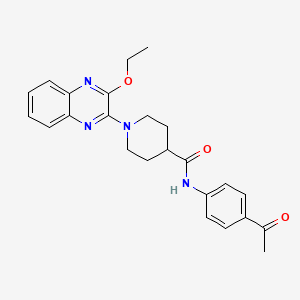![molecular formula C20H19N5O2S B11235435 2-(2,3-dimethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B11235435.png)
2-(2,3-dimethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole moiety, a dimethylphenoxy group, and a benzylacetamide linkage. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and thiocarbonyl compounds.
Attachment of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl halides in the presence of a base such as potassium carbonate.
Introduction of the acetamide linkage: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Attachment of the dimethylphenoxy group: The final step involves the reaction of the intermediate with 2,3-dimethylphenol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl halides, acetic anhydride, acetyl chloride, and other reagents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as shikimate dehydrogenase, which is essential for the biosynthesis of chorismate, a precursor for various aromatic compounds. By inhibiting this enzyme, the compound can disrupt the metabolic pathways of microorganisms, leading to their death or inhibition of growth.
Comparison with Similar Compounds
2-(2,3-dimethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide can be compared with other similar compounds, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share the same core structure and exhibit similar biological activities.
Benzylacetamide derivatives: These compounds have a similar acetamide linkage and are studied for their potential therapeutic applications.
Dimethylphenoxy derivatives: These compounds contain the dimethylphenoxy group and are investigated for their chemical and biological properties.
The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C20H19N5O2S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C20H19N5O2S/c1-13-4-3-5-17(14(13)2)27-11-18(26)21-10-15-6-8-16(9-7-15)19-24-25-12-22-23-20(25)28-19/h3-9,12H,10-11H2,1-2H3,(H,21,26) |
InChI Key |
FOWQULXNLAUPIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1H-indol-3-yl)-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11235354.png)

![2-(4-Fluorobenzyl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11235366.png)
![2'-(2-methoxyethyl)-4'-(thiomorpholine-4-carbonyl)-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-one](/img/structure/B11235381.png)


![1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]-N-(2-phenylethyl)cyclopentanamine](/img/structure/B11235391.png)

![N-(3-chloro-2-methylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11235396.png)
![N~4~-(4-ethoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11235412.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide](/img/structure/B11235417.png)
![N-(4-chloro-2-methylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11235420.png)
![Methyl 7-methyl-2,4-dioxo-1-phenyl-3-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11235422.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-chlorophenyl)butanamide](/img/structure/B11235423.png)
